molecular formula C14H9ClFN3OS B6717592 N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-5-fluoropyridine-3-carboxamide

N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-5-fluoropyridine-3-carboxamide

Cat. No.: B6717592
M. Wt: 321.8 g/mol
InChI Key: RQBCOTGLUMRPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-5-fluoropyridine-3-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and material science. This compound features a benzothiazole ring fused with a pyridine ring, incorporating chlorine, methyl, and fluorine substituents, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c1-7-18-12-3-10(15)11(4-13(12)21-7)19-14(20)8-2-9(16)6-17-5-8/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBCOTGLUMRPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)NC(=O)C3=CC(=CN=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-5-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol, the benzothiazole ring is formed through a cyclization reaction with chloroacetic acid under acidic conditions.

    Introduction of the Chlorine and Methyl Groups: The benzothiazole intermediate is then chlorinated using thionyl chloride and methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyridine Ring: The fluoropyridine moiety is synthesized separately, often starting from 3-fluoropyridine, which undergoes nitration, reduction, and subsequent carboxylation.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyridine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for higher yields and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions, due to the electron-withdrawing nature of these substituents.

    Oxidation and Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the nitro groups if present in intermediates.

    Coupling Reactions: The amide linkage in the compound can be formed or broken under specific conditions, making it a candidate for various coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents at the fluorine or chlorine positions, while oxidation could produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-5-fluoropyridine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-2-fluoropyridine-3-carboxamide
  • N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-4-fluoropyridine-3-carboxamide
  • N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-5-chloropyridine-3-carboxamide

Uniqueness

Compared to these similar compounds, N-(5-chloro-2-methyl-1,3-benzothiazol-6-yl)-5-fluoropyridine-3-carboxamide is unique due to the specific positioning of the fluorine atom on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it a distinct entity in both synthetic and applied chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.